molecular formula C12H12N2O2 B1473818 4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzaldehyde CAS No. 1061671-93-9

4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzaldehyde

Cat. No. B1473818
M. Wt: 216.24 g/mol
InChI Key: IWWDYPJUMXRUOE-UHFFFAOYSA-N
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Description

“4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzaldehyde” is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 . It is part of the oxadiazole family, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .


Molecular Structure Analysis

The molecular structure of “4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzaldehyde” consists of a five-membered oxadiazole ring attached to a benzaldehyde group. The oxadiazole ring contains two nitrogen atoms, one oxygen atom, and two carbon atoms .


Chemical Reactions Analysis

Oxadiazoles, including “4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzaldehyde”, have been reported to undergo various chemical reactions, making them important for molecule planning due to their privileged structure with enormous biological potential .

Scientific Research Applications

  • Medicinal Chemistry

    • Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
    • They have been used in medicinal applications as an anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .
    • For example, 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives were prepared and evaluated for their anticancer potential using MCF-7 cell lines .
  • Antimicrobial Applications

    • The synthesized molecules were evaluated for their antibacterial results, which were comparable to those of the reference drug (amoxicillin) .
    • The synthetic conjugates were also evaluated against both strains T. harzianum and A. niger compared to the standard drug (fluconazole) .
  • High Energy Materials

    • Oxadiazoles have established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
    • They have been utilized as high energy molecules or energetic materials .
    • For example, (5-Iminio-4,5-dihydro-1,3,4-oxadiazol-2-yl)tetrazol-1-ide is the first compound containing tetrazole as an anion and 1,3,4-oxadiazole as a cation in an ambident anion energetic material .
  • Antifungal Applications

    • The in vitro antifungal activities of 4a – v against Colletotrichum orbiculare, Botrytis cinerea and Rhizoctonia solani at the dosage of 50 μg/mL were evaluated compared with the commercial fungicide propiconazole .
  • Agricultural Applications

    • Oxadiazoles are also used in agriculture as herbicides, insecticides, and plant protection agents against diseases caused by bacteria, viruses, and fungi .
  • Anti-Malarial and Trypanosomicidal Applications

    • 1,2,4-oxadiazole conjugated with N-acylhydrazone has been reported to have anti-malarial and trypanosomicidal activity .
  • Material Science

    • Oxadiazoles are of considerable importance in different fields such as material science .
    • The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
  • Ionic Salts

    • The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts .
    • For example, (5-Iminio-4,5-dihydro-1,3,4-oxadiazol-2-yl)tetrazol-1-ide is the first compound containing tetrazole as an anion and 1,3,4-oxadiazole as a cation in an ambident anion energetic material .

properties

IUPAC Name

4-(5-propyl-1,3,4-oxadiazol-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-3-11-13-14-12(16-11)10-6-4-9(8-15)5-7-10/h4-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWDYPJUMXRUOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzaldehyde
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Reactant of Route 6
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